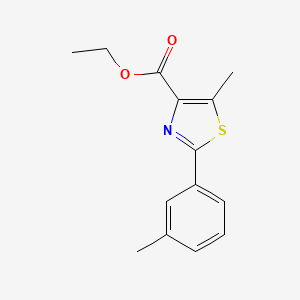

5-Methyl-2-m-tolyl-thiazole-4-carboxylic acid ethyl ester

Vue d'ensemble

Description

5-Methyl-2-m-tolyl-thiazole-4-carboxylic acid ethyl ester is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by a thiazole ring substituted with a methyl group at position 5, a tolyl group at position 2, and an ethyl ester group at position 4. It is known for its diverse applications in various fields, including pharmaceuticals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-m-tolyl-thiazole-4-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylthioaniline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

5-Methyl-2-m-tolyl-thiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Pharmaceutical Applications

This compound is being explored for its potential therapeutic properties, particularly in the development of new pharmaceutical agents.

- Anti-inflammatory Agents : Research indicates that derivatives of thiazole compounds exhibit anti-inflammatory effects. For instance, studies have shown that thiazole derivatives can modulate inflammatory pathways, making them candidates for treating conditions like arthritis and asthma .

- Antimicrobial Activity : The compound has been tested for its antimicrobial properties against various pathogens. Preliminary studies suggest that it may inhibit the growth of bacteria and fungi, which is crucial in developing new antibiotics .

Case Study: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry demonstrated that a thiazole derivative exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential for further development into clinical therapies for inflammatory diseases .

Agrochemical Applications

This compound serves as an intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides.

- Fungicides : The compound is utilized in the formulation of fungicides aimed at protecting crops from fungal infections. Its effectiveness in enhancing crop yield has been documented in agricultural research .

- Herbicides : Similar to its use in fungicides, this compound plays a role in developing herbicides that target specific weeds without harming crops, thus promoting sustainable agricultural practices .

Data Table: Agrochemical Efficacy

Material Science Applications

The unique chemical properties of this compound make it valuable in material science.

- Polymers and Coatings : The compound is incorporated into specialty materials to improve durability and resistance to environmental factors. Its application in coatings enhances the longevity and performance of various products .

Case Study: Material Durability

Research conducted on polymer formulations containing thiazole derivatives revealed improved resistance to UV degradation and mechanical stress, highlighting their potential in protective coatings for industrial applications .

Analytical Chemistry

In analytical chemistry, this compound acts as a reference standard in various detection methods.

- Quantification Techniques : It is used to calibrate instruments for detecting similar compounds in complex mixtures, aiding researchers in obtaining accurate measurements during analyses .

Data Table: Analytical Applications

Mécanisme D'action

The mechanism of action of 5-Methyl-2-m-tolyl-thiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes, leading to cell death.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methylthiazole: A simpler thiazole derivative with similar structural features.

4-Methylthiazole-5-carboxylic acid: Another thiazole derivative with a carboxylic acid group.

2-Phenylthiazole: A thiazole compound with a phenyl group at position 2.

Uniqueness

5-Methyl-2-m-tolyl-thiazole-4-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Activité Biologique

5-Methyl-2-m-tolyl-thiazole-4-carboxylic acid ethyl ester is a compound of growing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 271.34 g/mol

- IUPAC Name : Ethyl 5-methyl-2-(m-tolyl)thiazole-4-carboxylate

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. A study demonstrated that thiazole compounds could inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The structure-activity relationship (SAR) of various thiazole derivatives suggests that modifications can enhance their antiproliferative activity against different cancer cell lines.

Table 1: Antiproliferative Activity of Thiazole Derivatives

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Methyl-2-m-tolyl-thiazole | Melanoma (WM-164) | 0.021 - 0.071 | Inhibition of tubulin polymerization |

| Other Thiazole Derivative | Prostate Cancer | Low nM | Induction of apoptosis |

The above table summarizes findings where the compound exhibited low nanomolar activity comparable to known anticancer agents like colchicine .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been extensively studied. In vitro tests show that these compounds can effectively inhibit both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5-Methyl-2-m-tolyl-thiazole | Staphylococcus aureus | 15.62 |

| Escherichia coli | 31.25 | |

| Other Thiazole Derivative | Bacillus cereus | 7.81 |

These results indicate that the compound possesses significant antibacterial activity, particularly against Staphylococcus aureus, which is critical given the rise of antibiotic-resistant strains .

Anti-inflammatory Effects

Thiazoles have also shown potential in reducing inflammation. A study involving thiazole derivatives demonstrated their ability to attenuate oxidative stress markers and improve insulin sensitivity in diabetic models.

Case Study: Anti-inflammatory Effects in Diabetic Rats

In a controlled study, thiazole derivatives were administered to diabetic rats induced by streptozotocin (STZ). The results showed:

- Reduction in Serum Glucose : Significant decrease in glucose levels after treatment.

- Histopathological Improvements : Restoration of pancreatic islet morphology.

This suggests that thiazoles may play a role in managing diabetes-related complications through their anti-inflammatory properties .

Propriétés

IUPAC Name |

ethyl 5-methyl-2-(3-methylphenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-4-17-14(16)12-10(3)18-13(15-12)11-7-5-6-9(2)8-11/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTYSITWXSFVKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)C2=CC=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.